(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Chloropyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with 3-chloropyridine, often using a coupling reagent such as a palladium catalyst.
Attachment of the Furan Ring: The final step involves the reaction of the intermediate with a furan derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrrolidine, pyridine, and furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: Due to its structural features, the compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Uniqueness
The presence of both the furan ring and the chloropyridine moiety in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-12-7-16-4-1-13(12)20-11-2-5-17(8-11)14(18)10-3-6-19-9-10/h1,3-4,6-7,9,11H,2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHBLGVGWJILN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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